![molecular formula C22H25NO2 B5039557 8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
8-[4-(4-isopropylphenoxy)butoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(4-isopropylphenoxy)butoxy]quinoline, also known as IQB-9302, is a synthetic compound that belongs to the quinoline family. It was first synthesized in 2007 by a group of chemists at the University of California, San Diego. Since then, IQB-9302 has gained attention in the scientific community for its potential applications in biomedical research. In
作用机制
The mechanism of action of 8-[4-(4-isopropylphenoxy)butoxy]quinoline is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and is often upregulated in cancer cells. By inhibiting this pathway, 8-[4-(4-isopropylphenoxy)butoxy]quinoline can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be used as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
实验室实验的优点和局限性
One advantage of using 8-[4-(4-isopropylphenoxy)butoxy]quinoline in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research involving 8-[4-(4-isopropylphenoxy)butoxy]quinoline. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of Alzheimer's disease. Additionally, 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be modified to improve its solubility and bioavailability, making it a more effective treatment option. Overall, 8-[4-(4-isopropylphenoxy)butoxy]quinoline shows promise as a versatile compound with potential applications in various fields of biomedical research.
合成方法
The synthesis of 8-[4-(4-isopropylphenoxy)butoxy]quinoline involves a multi-step process that starts with the reaction of 4-isopropylphenol with butyl bromide to form 4-(4-isopropylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline to produce 8-[4-(4-isopropylphenoxy)butoxy]quinoline. The overall yield of this synthesis method is around 20%.
科学研究应用
8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have potential applications in biomedical research, particularly in the field of cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it could be used as a chemotherapeutic agent.
属性
IUPAC Name |
8-[4-(4-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)18-10-12-20(13-11-18)24-15-3-4-16-25-21-9-5-7-19-8-6-14-23-22(19)21/h5-14,17H,3-4,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGKMVVWAPVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
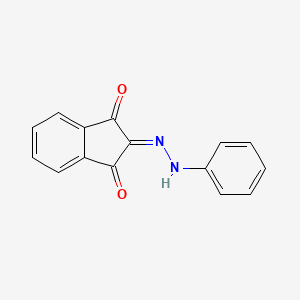
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
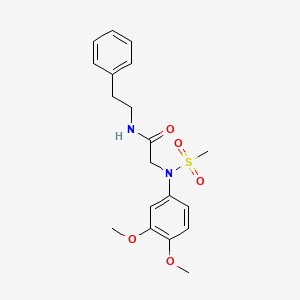
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)
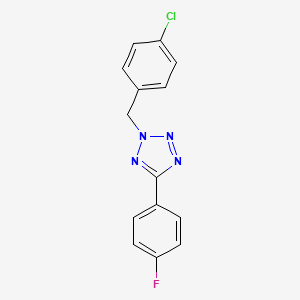


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
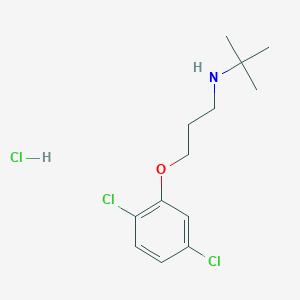

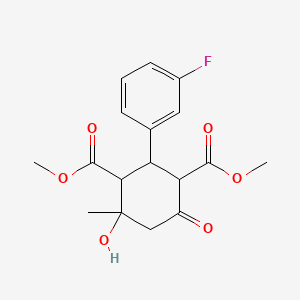
![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)